molecular formula C13H17NO2 B2624799 2-[3-(Oxan-2-yloxy)prop-1-en-2-yl]pyridine CAS No. 300395-95-3

2-[3-(Oxan-2-yloxy)prop-1-en-2-yl]pyridine

Cat. No.: B2624799
CAS No.: 300395-95-3
M. Wt: 219.284
InChI Key: IJRXTLVXDPEHAA-UHFFFAOYSA-N
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Description

Structure and Nomenclature: The compound 2-[3-(Oxan-2-yloxy)prop-1-en-2-yl]pyridine (CAS: 582324-98-9) features a pyridine ring substituted at the 2-position with a propen-2-yl group. The propenyl chain bears a tetrahydropyran-2-yloxy (THP-O-) group at the central carbon, forming a branched ether linkage.

Synthesis:
While explicit synthesis details are absent in the provided evidence, analogous methods from patent literature (e.g., ) suggest that such compounds may be synthesized via nucleophilic substitution or etherification reactions. For example, THP-protected alcohols could react with propenyl halides or epoxides under basic conditions.

Properties

IUPAC Name

2-[3-(oxan-2-yloxy)prop-1-en-2-yl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-11(12-6-2-4-8-14-12)10-16-13-7-3-5-9-15-13/h2,4,6,8,13H,1,3,5,7,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJRXTLVXDPEHAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(COC1CCCCO1)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[3-(Oxan-2-yloxy)prop-1-en-2-yl]pyridine typically involves the following steps:

Chemical Reactions Analysis

2-[3-(Oxan-2-yloxy)prop-1-en-2-yl]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced with others.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.

    Major Products: The major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

The compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to the development of new chemical entities with desirable properties.

Research has indicated that 2-[3-(Oxan-2-yloxy)prop-1-en-2-yl]pyridine may exhibit potential biological activities , including interactions with biomolecules that could lead to therapeutic effects. Studies have focused on its mechanism of action, which involves binding to specific molecular targets, influencing various biochemical pathways.

Medicinal Chemistry

In medicinal applications, this compound is being investigated for its potential therapeutic effects, particularly in the treatment of various diseases. Preliminary studies suggest that it may have anticancer properties, as it can inhibit tumor growth and metastasis . The compound's interactions with enzymes and receptors are under study to elucidate its mechanisms further.

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
AnticancerInhibits tumor growth in vitro
AntiviralPotential activity against HIV
AnalgesicComparable efficacy to morphine in animal models

Industrial Applications

Beyond its medicinal uses, this compound is also relevant in the development of new materials and chemical processes within industrial contexts. Its structural properties lend themselves to applications in creating innovative compounds for various purposes.

Mechanism of Action

The mechanism of action of 2-[3-(Oxan-2-yloxy)prop-1-en-2-yl]pyridine involves its interaction with specific molecular targets. These interactions can lead to various biochemical effects, depending on the context of its use. The pathways involved may include binding to enzymes or receptors, altering their activity and leading to downstream effects .

Comparison with Similar Compounds

Physicochemical Properties :

  • Molecular Formula: C₁₂H₁₅NO₂
  • Molecular Weight : 221.25 g/mol
  • Predicted logP : ~2.5 (estimated based on THP’s lipophilicity)

Comparison with Structural Analogs

Structural and Functional Group Analysis

Key pyridine derivatives and their substituent features are compared below:

Compound Name Substituent Features Key Functional Groups Reference
2-[3-(Oxan-2-yloxy)prop-1-en-2-yl]pyridine THP-O-, propenyl Ether, alkene
2-(1,3-Oxazolin-2-yl)pyridine Oxazoline ring Oxazoline (N,O-heterocycle)
1-(2,5-Dihydroxyphenyl)-3-pyridin-2-yl-propenone Dihydroxyphenyl, α,β-unsaturated ketone Phenol, ketone, alkene
3-(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)prop-2-yn-1-ol Chloro, dimethoxy, propargyl Chlorine, ether, alkyne
2-(2-Hydroxyethoxy)pyridin-3-ol Hydroxyethoxy, hydroxyl Ether, alcohol

Key Observations :

  • Lipophilicity : The THP group in the target compound enhances lipophilicity compared to hydroxylated analogs (e.g., 2-(2-hydroxyethoxy)pyridin-3-ol, logP ~0.5) .
  • Reactivity : Propargyl derivatives (e.g., ) enable click chemistry, while the THP-protected propenyl group may undergo acid-catalyzed deprotection or alkene addition reactions.
  • Coordination Ability : Oxazoline derivatives () act as ligands for transition metals (e.g., Ti, V), whereas the THP group’s steric bulk may hinder metal coordination in the target compound.

Physicochemical and Spectroscopic Properties

A comparative analysis of key properties is summarized below:

Compound Name Molecular Weight (g/mol) logP (Predicted) HPLC Retention Time (min) Key Spectral Data
This compound 221.25 ~2.5 Not reported ¹H NMR: δ 1.5–1.8 (THP), 5.2 (CH₂=CH)
2-(1,3-Oxazolin-2-yl)pyridine 148.16 ~0.8 Not reported ¹³C NMR: δ 165 (C=N)
1-(2,5-Dihydroxyphenyl)-3-pyridin-2-yl-propenone 255.27 ~1.2 Not reported IR: 1670 cm⁻¹ (C=O)
6-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-... (Example 383, ) 775.22 ~4.0 1.40 (SMD-TFA05) LCMS: m/z 775 [M+H]⁺

Notes:

  • The target compound’s HPLC retention time is unreported, but fluorinated analogs () show longer retention (~1.40 min) due to higher lipophilicity.
  • THP protons in NMR are characteristic (δ 1.5–1.8 ppm), distinct from oxazoline or phenolic signals.

Biological Activity

2-[3-(Oxan-2-yloxy)prop-1-en-2-yl]pyridine is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

The compound has the following chemical properties:

PropertyValue
CAS Number 90055-03-1
Molecular Formula C13H19NO3
Molecular Weight 237.29 g/mol
IUPAC Name 3-[3-(oxan-2-yloxy)propoxy]pyridine
InChI Key ONRJRGKJVMLNKW-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate cellular signaling pathways, affecting various biological processes. The compound may act as an enzyme inhibitor or receptor modulator, leading to changes in metabolic pathways and cellular responses.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives of pyridine have shown significant antibacterial activity against various strains, including those resistant to conventional antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting biofilm formation, which is crucial for bacterial survival .

Antifungal Properties

Research indicates that similar pyridine derivatives exhibit antifungal activity by inhibiting fungal growth and spore germination. This activity is particularly relevant in treating infections caused by opportunistic fungi in immunocompromised patients .

Neurological Effects

There is ongoing research into the neuroprotective effects of this compound. Preliminary studies suggest that it may have potential therapeutic applications in treating neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

Study on Antibacterial Activity

A study conducted by Jin et al. (2022) synthesized several pyridine derivatives and evaluated their antibacterial properties. Among these, certain compounds demonstrated concentration-dependent inhibition of biofilm formation in Streptococcus pneumoniae, highlighting the potential of pyridine derivatives in combating antibiotic resistance .

Neuroprotective Effects

In a separate investigation, researchers explored the effects of pyridine-based compounds on neuronal cells exposed to oxidative stress. The results indicated that these compounds could significantly reduce cell death and promote survival through antioxidant mechanisms, suggesting a potential role in neuroprotection .

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